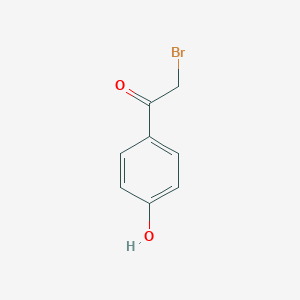

2-Bromo-4'-hydroxyacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYOFQHKEWTQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034576 | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown odorless liquid; [Reference #1] | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000011 [mmHg] | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2491-38-5 | |

| Record name | 2-Bromo-1-(4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxyphenyl)-2-bromoethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0QU4I6BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4'-hydroxyacetophenone, a key building block in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. For clarity and comparative ease, quantitative data is presented in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound-¹³C₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.61 | s | -OH |

| 7.91-7.86 | m | H-2', H-6' |

| 6.90-6.86 | m | H-3', H-5' |

| 5.02 | d | -CH₂Br |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound-¹³C₆

| Chemical Shift (δ) ppm | Assignment |

| 190.3 | C=O |

| 163.1 | C-4' |

| 131.4 | C-2', C-6' |

| 125.8 | C-1' |

| 115.5 | C-3', C-5' |

| 41.7 | -CH₂Br |

Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific peak list for this compound is not available, the expected characteristic absorption bands can be inferred from the spectra of similar compounds, such as 4'-hydroxyacetophenone.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| ~1670 | Strong | C=O stretch (ketone) |

| ~1600, ~1580, ~1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (phenol) |

| ~840 | Strong | C-H bend (para-substituted aromatic) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₈H₇BrO₂.[1] Its molecular weight is 215.04 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺ (Molecular ion peak, isotopic pattern due to Br) |

| 135 | High | [M - CH₂Br]⁺ |

| 121 | High | [HOC₆H₄CO]⁺ |

| 93 | Medium | [HOC₆H₄]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic ketones like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

-

Reference the spectrum to the solvent peak.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

-

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4'-hydroxyacetophenone. The information enclosed is intended to support research, drug development, and quality control activities where this compound is utilized. This guide includes tabulated spectral data, a detailed experimental protocol for spectral acquisition, and a structural diagram with corresponding proton assignments.

Molecular Structure and Proton Environments

This compound (C₈H₇BrO₂) is a substituted acetophenone with three distinct proton environments that give rise to characteristic signals in a 1H NMR spectrum. These environments are: the methylene protons adjacent to the bromine atom and the carbonyl group, the aromatic protons on the substituted phenyl ring, and the hydroxyl proton of the phenol group. Understanding the chemical shifts, multiplicities, and coupling constants of these protons is crucial for structural verification and purity assessment.

1H NMR Spectral Data

The 1H NMR spectral data for this compound is summarized in the table below. The data is based on a spectrum recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H-α (CH₂) | 4.78 | Singlet (s) | 2H | N/A |

| H-2', H-6' | ~7.88 | Doublet (d) | 2H | ~8.8 |

| H-3', H-5' | ~6.88 | Doublet (d) | 2H | ~8.8 |

| -OH | ~10.53 | Singlet (s, broad) | 1H | N/A |

Note: The chemical shifts for the aromatic protons (H-2', H-6', H-3', and H-5') and the hydroxyl proton are interpreted from data for a closely related isotopically labeled analog in DMSO-d₆. Actual values may vary slightly.

Interpretation of the Spectrum

-

Methylene Protons (H-α): The two protons of the methylene group adjacent to the bromine and the carbonyl group appear as a sharp singlet at approximately 4.78 ppm. The absence of coupling is due to the lack of adjacent protons. The significant downfield shift is a result of the deshielding effects of both the adjacent electronegative bromine atom and the carbonyl group.

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substituted phenyl ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets.

-

The protons ortho to the acetyl group (H-2' and H-6') are deshielded by the electron-withdrawing nature of the carbonyl and are found further downfield at approximately 7.88 ppm.

-

The protons meta to the acetyl group (H-3' and H-5'), which are ortho to the electron-donating hydroxyl group, are shielded and appear upfield at around 6.88 ppm.

-

Both signals appear as doublets due to coupling with their adjacent aromatic protons, with a typical ortho-coupling constant of around 8.8 Hz.

-

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is typically observed as a broad singlet at a downfield chemical shift, around 10.53 ppm in DMSO-d₆. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The use of DMSO-d₆ as a solvent often allows for the observation of the hydroxyl proton, which might exchange with deuterium in other solvents like D₂O.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a standard methodology for the acquisition of a 1H NMR spectrum for a compound such as this compound.

a) Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for its ability to dissolve the sample and for the observation of exchangeable protons like the hydroxyl proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

b) Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: 16 ppm (from -2 to 14 ppm).

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain: Optimized for the specific sample and instrument.

c) Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm) or the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the peak multiplicities and coupling constants.

Visualizations

The following diagrams illustrate the logical relationships in the analysis of the 1H NMR spectrum of this compound.

Caption: Correlation of protons in this compound to their respective 1H NMR signals.

Caption: Standard workflow for acquiring and processing a 1H NMR spectrum.

Mass spectrometry fragmentation of 2-Bromo-4'-hydroxyacetophenone

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound. The fragmentation pathways discussed are based on established principles of mass spectrometry and the known fragmentation of related aromatic ketones and organobromine compounds. This document is intended to serve as a valuable resource for researchers in analytical chemistry, drug discovery, and quality control who may be working with this or structurally similar compounds.

Introduction to this compound

This compound is a substituted acetophenone with the chemical formula C₈H₇BrO₂ and a molecular weight of approximately 215.04 g/mol .[1][2][3] Its structure features a hydroxylated phenyl ring, a ketone functional group, and an alpha-bromine atom. These structural motifs dictate its behavior under electron ionization (EI) mass spectrometry, leading to a characteristic fragmentation pattern that can be used for its identification and structural elucidation.

Predicted Mass Spectrometry Fragmentation Pathway

Electron ionization mass spectrometry of this compound is expected to proceed through a series of characteristic fragmentation steps, primarily driven by the stability of the resulting carbocations. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic patterns for bromine-containing fragments.

The primary fragmentation events are predicted to be:

-

Alpha-Cleavage: The bond between the carbonyl carbon and the bromomethyl carbon is susceptible to cleavage. This can occur in two ways: loss of the bromomethyl radical (•CH₂Br) or loss of the 4-hydroxyphenylacyl radical.

-

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br).

-

Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for aromatic ketones.[4][5]

The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion [M]⁺•.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed neutral loss.

| Fragment Ion | Proposed Structure | m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Fragmentation Step |

| [M]⁺• | [C₈H₇BrO₂]⁺• | 214/216 | - | Ionization |

| [M - CH₂Br]⁺ | [C₇H₇O₂]⁺ | 123 | •CH₂Br | Alpha-cleavage |

| [M - Br]⁺ | [C₈H₇O₂]⁺ | 135 | •Br | C-Br bond cleavage |

| [M - CH₂Br - CO]⁺ | [C₆H₇O]⁺ | 95 | CO | Decarbonylation |

| [M - Br - CH₂O]⁺ | [C₇H₅O]⁺ | 105 | CH₂O | Rearrangement and loss of formaldehyde |

| [M - Br - CH₂O - CO]⁺ | [C₆H₅]⁺ | 77 | CO | Decarbonylation |

Experimental Protocols

While specific experimental data for this compound is not widely published, a general protocol for analyzing this compound using electron ionization gas chromatography-mass spectrometry (EI-GC-MS) is provided below.

Workflow for EI-GC-MS Analysis

Caption: General experimental workflow for GC-MS analysis.

Instrumentation and Parameters:

-

Mass Spectrometer: A standard quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Gas Chromatography (for sample introduction):

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Interpretation of Isotopic Patterns

A key feature in the mass spectrum of this compound will be the presence of bromine's natural isotopic abundance (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). This will result in pairs of peaks (M and M+2) of nearly equal intensity for all bromine-containing fragments. The observation of these isotopic clusters provides strong evidence for the presence of a single bromine atom in the ion.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by alpha-cleavage, loss of the bromine atom, and decarbonylation. By understanding these fundamental fragmentation pathways and recognizing the characteristic isotopic pattern of bromine, researchers can confidently identify this compound and interpret its mass spectrum. The provided experimental protocol offers a starting point for the analysis of this and related compounds.

References

Covalent Inhibition of PTP1B by 2-Bromo-4'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers. As a key negative regulator of the insulin and leptin signaling pathways, its inhibition is a promising strategy for enhancing insulin sensitivity and controlling metabolic disorders. Among the various classes of inhibitors, covalent inhibitors offer the potential for high potency and prolonged duration of action. This technical guide provides an in-depth overview of the covalent inhibition of PTP1B by 2-Bromo-4'-hydroxyacetophenone, a well-characterized small molecule inhibitor. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.

Quantitative Data Summary

The inhibitory activity of this compound against PTP1B has been quantified, providing key parameters for its characterization as a covalent inhibitor.

| Parameter | Value | Enzyme | Notes |

| Ki | 42 µM | PTP1B | Inhibition constant, indicating the initial binding affinity. |

| Ki | 43 µM | SHP-1 | Demonstrates some cross-reactivity with another protein tyrosine phosphatase. |

Note: Further quantitative data such as IC50 values under specific assay conditions and the second-order rate constant (kinact/KI) for covalent modification are crucial for a complete understanding of the inhibitor's potency and are typically determined using the kinetic assays described in the experimental protocols section.

Mechanism of Covalent Inhibition

This compound is an α-haloacetophenone derivative that acts as a covalent inhibitor. The proposed mechanism involves the nucleophilic attack by the catalytic cysteine residue (Cys215) in the active site of PTP1B on the electrophilic α-carbon of the inhibitor. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme. The presence of the bromine atom serves as a good leaving group, facilitating this reaction.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PTP1B inhibition. Below are protocols for key experiments.

PTP1B Enzymatic Activity Assay (Ki Determination)

This protocol is designed to determine the inhibition constant (Ki) of this compound using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

p-Nitrophenyl phosphate (pNPP) solution (substrate)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add 10 µL of the inhibitor dilutions or vehicle control to each well.

-

Add 70 µL of assay buffer to each well.

-

Add 10 µL of a pre-determined concentration of PTP1B enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.

-

Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-15 minutes, or as an endpoint reading after a fixed time.

-

Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type) using software like GraphPad Prism to determine the Ki value.

Mass Spectrometry Analysis of Covalent Modification

This protocol outlines the procedure to confirm the covalent modification of PTP1B by this compound and to identify the modified amino acid residue.

Materials:

-

Recombinant human PTP1B

-

This compound

-

Reaction Buffer: 50 mM HEPES (pH 7.2)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubate PTP1B (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in the reaction buffer for a sufficient time (e.g., 1-2 hours) at 37°C to ensure complete modification. A control sample with PTP1B and DMSO should be run in parallel.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

-

Alkylate the free cysteine residues by adding IAM to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

-

Dilute the sample with reaction buffer to reduce the urea concentration to less than 2 M.

-

Digest the protein into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

-

Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

-

Analyze the peptide mixture by LC-MS/MS.

-

Compare the mass spectra of the inhibitor-treated sample with the control sample to identify peptides with a mass shift corresponding to the addition of the 4'-hydroxyacetophenone moiety.

-

Use MS/MS fragmentation data to confirm the sequence of the modified peptide and pinpoint the exact site of covalent modification (expected to be Cys215).

Cell-Based PTP1B Inhibition Assay

This protocol describes a method to assess the activity of this compound in a cellular context by measuring the phosphorylation status of a known PTP1B substrate.

Materials:

-

A suitable cell line (e.g., HepG2, HEK293)

-

Cell culture medium and supplements

-

This compound

-

Insulin or another relevant stimulus

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-PTP1B)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for a few hours before treatment.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a known PTP1B-pathway activator (e.g., insulin) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated substrate and the total substrate.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on substrate phosphorylation.

Signaling Pathways and Visualizations

PTP1B is a critical negative regulator of several key signaling pathways. Inhibition of PTP1B by this compound is expected to enhance signaling through these pathways.

PTP1B in Insulin Signaling

PTP1B dephosphorylates the activated insulin receptor (IR) and its substrates (IRS-1/2), thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism. Covalent inhibition of PTP1B would block this dephosphorylation, leading to prolonged activation of the insulin signaling pathway.

Caption: PTP1B negatively regulates insulin signaling.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the workflow for determining the kinetic parameters of a covalent inhibitor.

Caption: Workflow for determining kinact and KI.

Conclusion

This compound serves as a valuable tool compound for studying the covalent inhibition of PTP1B. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers aiming to investigate this inhibitor or to discover and characterize novel covalent PTP1B inhibitors. A thorough understanding of the quantitative parameters, the mechanism of action, and the cellular consequences of PTP1B inhibition is critical for the development of effective therapeutics for metabolic diseases. Further studies to determine the detailed kinetic profile (kinact/KI) and the broader cellular effects of this compound are warranted to fully elucidate its potential.

An In-depth Technical Guide to the Solubility of 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4'-hydroxyacetophenone (CAS: 2491-38-5), a key intermediate in pharmaceutical synthesis and a valuable tool in biochemical research. Understanding its solubility is critical for optimizing reaction conditions, developing formulations, and conducting further scientific investigations.

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure and the physicochemical properties of the solvent. For this compound, the presence of a polar hydroxyl group suggests a tendency to dissolve in polar solvents, while the brominated acetophenone structure introduces non-polar characteristics.[1] The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[2] Factors such as temperature and the potential for hydrogen bonding also play a significant role in the dissolution process.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, qualitative descriptions indicate it is slightly soluble in chloroform and methanol.[3][4][5] It is also reported to be soluble in dimethyl sulfoxide (DMSO).[6] To facilitate further research and provide a standardized format for reporting, the following table structure is recommended for presenting experimentally determined solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Chloroform | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Water | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask Method |

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method .[2] This method is considered the gold standard for its reliability in establishing a true equilibrium between the dissolved and undissolved solute.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a given solvent.

1. Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass flask or vial). The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

The container should be sealed to prevent solvent evaporation during the experiment.

2. Equilibration:

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer.[2]

-

The agitation should continue for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached.[2][7]

3. Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.[2]

-

This is typically accomplished by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not absorb the solute.[2]

4. Quantification of the Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.

-

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[2] A calibration curve should be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

5. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.[2]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and prediction, the following diagrams are provided.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Caption: Logical relationship between solvent polarity and expected solubility.

References

2-Bromo-4'-hydroxyacetophenone safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 2491-38-5), a key intermediate in pharmaceutical synthesis and a potent protein tyrosine phosphatase (PTP) inhibitor. Adherence to strict safety protocols is crucial due to its hazardous properties.

Chemical Identification and Physical Properties

This compound, also known as p-hydroxyphenacyl bromide, is a pale beige solid.[1] It is hygroscopic and a lachrymator, necessitating careful handling in a controlled environment.[1]

| Property | Value | Citations |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| CAS Number | 2491-38-5 | [1] |

| Appearance | Pale beige solid | [1] |

| Melting Point | 123-126 °C | [1] |

| Boiling Point | 338.7 ± 17.0 °C (Predicted) | [1] |

| Density | 1.622 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform and methanol.[1] | [1] |

| Synonyms | 4-(Bromoacetyl)phenol, p-Hydroxyphenacyl bromide, PTP Inhibitor I | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals.[2]

| Hazard Class | Category | Hazard Statement | Citations |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [3] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals | [2] |

Signal Word: Danger

Hazard Pictograms:

-

GHS05: Corrosion[4]

-

GHS07: Exclamation Mark

Toxicological Data

| Toxicity Endpoint | Species | Value | Citations |

| LC50 (Inhalation) | Rat | 190 mg/m³/4hr | |

| Dermal Toxicity | Rabbit | Erythema and edema progressing to subcutaneous hemorrhage, eschar, scabbing, necrosis, and exfoliation were observed in a 21-day dermal study. | [6] |

| Oral Toxicity (LD50) | - | No data available | [1][7] |

First Aid Measures

Immediate medical attention is required for all routes of exposure.[6]

| Exposure Route | First Aid Protocol | Citations |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6][7] |

| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [2][7] |

Firefighting and Accidental Release Measures

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release:

-

Personal Precautions: Avoid dust formation and contact with skin and eyes.[7] Use personal protective equipment, including chemical-impermeable gloves.[7] Ensure adequate ventilation and remove all sources of ignition.[7] Evacuate personnel to a safe area.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the chemical enter drains.[7]

-

Containment and Cleanup: Collect and arrange for disposal.[7] Keep in suitable, closed containers.[7] Use spark-proof tools and explosion-proof equipment.[7]

Handling and Storage

Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[6] Wear suitable protective clothing.[7] Avoid contact with skin and eyes and the formation of dust and aerosols.[7] Use non-sparking tools.[7]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] This material is hygroscopic and should be stored under an inert atmosphere.[1] Keep away from incompatible materials such as strong oxidizing agents.[6]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment Workflow.

Accidental Spill Response Workflow

The following diagram provides a logical workflow for responding to an accidental spill of this compound.

Caption: Logical workflow for handling an accidental spill.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted for the safe laboratory-scale synthesis of a-bromoacetophenone derivatives and should be performed with strict adherence to all safety precautions.

Objective: To synthesize an α-bromoacetophenone derivative via bromination of the corresponding acetophenone.

Materials:

-

Acetophenone derivative (e.g., 4'-hydroxyacetophenone)

-

Brominating agent (e.g., Pyridinium hydrobromide perbromide)

-

Solvent (e.g., Acetic acid)

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a chemical fume hood, combine the acetophenone derivative (1.0 eq), pyridinium hydrobromide perbromide (1.1 eq), and acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[8]

-

Reaction: Heat the reaction mixture with stirring.[8] The reaction temperature and time will depend on the specific substrate and should be determined by monitoring the reaction progress (e.g., by TLC).[8]

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into an ice-water bath.[8]

-

Extract the aqueous mixture with ethyl acetate.[8]

-

Wash the combined organic layers sequentially with saturated sodium carbonate solution and saturated saline solution.[8] Caution: Gas evolution (CO₂) may occur during the carbonate wash. Vent the separatory funnel frequently.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., petroleum ether).[8]

Safety Precautions for this Protocol:

-

All operations must be performed in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Pyridinium hydrobromide perbromide is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Acetic acid is corrosive. Handle with care.

-

The product, an α-bromoacetophenone, is expected to be a lachrymator and skin irritant. Avoid exposure.

-

Dispose of all chemical waste according to institutional and local regulations.

References

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. 2491-38-5 Cas No. | 4-Hydroxyphenacyl bromide | Apollo [store.apolloscientific.co.uk]

- 4. 2491-38-5|2-Bromo-1-(4-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. cir-safety.org [cir-safety.org]

- 6. 2-Bromo-4-hydroxyacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-4'-hydroxyacetophenone material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety of 2-Bromo-4'-hydroxyacetophenone

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring a safe laboratory environment. This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 2491-38-5), a widely used intermediate in pharmaceutical synthesis and a known inhibitor of protein tyrosine phosphatases.[1][2]

Chemical and Physical Properties

This compound, also known as 4-(Bromoacetyl)phenol or 4-Hydroxyphenacyl Bromide, is a solid that can range in appearance from white to light yellow or orange. Key physical and chemical data are summarized below.

| Property | Value | Source |

| CAS Number | 2491-38-5 | [3][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][4] |

| Molecular Weight | 215.04 g/mol | |

| Appearance | White to Light yellow to Light orange powder to crystal | |

| Melting Point | 123-126°C | [1] |

| Boiling Point (Predicted) | 338.7±17.0°C | [1] |

| Density (Predicted) | 1.622±0.06 g/cm³ | [1] |

| Purity | >98.0% (HPLC) | |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[7] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[3][5][6][7] |

| Corrosive to metals | - | H290: May be corrosive to metals. |

Signal Word: Danger[7] or Warning[3][5][6]

Hazard Pictograms:

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial. The following measures are recommended.[9][10]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[7][9][10][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[7][9][10] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes.[7][9][10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[9][10] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10] |

Handling, Storage, and Firefighting

Proper handling and storage procedures are essential to minimize risk.

| Aspect | Recommendations |

| Handling | Handle in a well-ventilated place.[12][13] Wear suitable protective clothing, gloves, and eye/face protection.[13] Avoid formation of dust and aerosols.[12][13] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3] |

| Storage | Store in a cool, dry, and well-ventilated place.[7][12][13] Keep the container tightly closed.[7][12] Store locked up.[7] Store in a corrosive-resistant container. |

| Firefighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9][10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10][11] |

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Accidental Release Measures

In the event of a spill, a structured response is necessary to ensure safety and environmental protection.

| Step | Action |

| 1. Personal Precautions | Use personal protective equipment.[9][11] Avoid dust formation and breathing vapors, mist, or gas.[9][11] Ensure adequate ventilation.[9][11] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[9][10] |

| 2. Environmental Precautions | Prevent further leakage or spillage if safe to do so.[10] Do not let the chemical enter drains, as discharge into the environment must be avoided.[10] |

| 3. Containment & Cleaning | Collect the spilled material and arrange for disposal.[9][10] Keep the chemical in suitable, closed containers for disposal.[9][10] Use spark-proof tools and explosion-proof equipment.[9][10] |

| 4. Disposal | Dispose of the collected material promptly in accordance with appropriate laws and regulations.[9][10] |

The logical workflow for handling an accidental release is visualized in the following diagram.

Toxicological and Ecological Information

Detailed quantitative toxicological and ecological data for this compound are not consistently available across all safety data sheets. However, the primary hazards are acute oral toxicity and severe skin and eye irritation/damage.[3][5][6] It is classified as WGK 1, indicating it is slightly hazardous for water.[3] Discharge into the environment should be avoided.[10]

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always consult the original SDS for the most detailed and up-to-date information before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. Medchemexpress LLC HY-W002314 100mg Medchemexpress, this compound | Fisher Scientific [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. vsnchem.com [vsnchem.com]

- 5. 2-bromo-4′-hydroxyacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. 2-Bromo-2′-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

Theoretical Insights into 2-Bromo-4'-hydroxyacetophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and experimental studies on 2-Bromo-4'-hydroxyacetophenone, a compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), including PTP1B, a key target in metabolic diseases.[1] This document summarizes its physicochemical properties, synthesis, and biological activity, with a focus on its molecular structure and electronic properties derived from both experimental data and comparative theoretical calculations. Detailed experimental and computational protocols are provided, alongside visualizations of relevant biological pathways and study workflows to facilitate further research and drug development efforts.

Introduction

This compound (C₈H₇BrO₂) is an aromatic ketone with a molecular weight of 215.04 g/mol .[1] It is a pale beige solid with a melting point in the range of 123-126°C.[1] Its significance stems from its versatile applications, including as a microbicide in industrial settings and, more importantly, as a research tool in biochemistry.[1] The compound is a known inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1, making it a valuable molecule for studying cellular signaling pathways involved in diabetes, cancer, and inflammation.[1]

This guide aims to consolidate the current knowledge on this compound, with a particular emphasis on its theoretical aspects. Due to the limited availability of direct computational studies on this specific molecule, this guide also incorporates data from closely related compounds, such as 4'-hydroxyacetophenone, to provide a comprehensive theoretical profile.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Pale beige solid | [1] |

| Melting Point | 123-126 °C | [1] |

| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| Biological Target | Protein Tyrosine Phosphatases (PTPs) | [1] |

| Inhibitory Activity (Ki for PTP1B) | 42 µM | [1][2] |

| Inhibitory Activity (Ki for SHP-1) | 43 µM | [2] |

Synthesis and Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 4'-hydroxyacetophenone.[1]

Protocol:

-

Dissolve 4'-hydroxyacetophenone in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF), at 0°C.

-

Add bromine dropwise to the solution over a period of 20-30 minutes while maintaining the temperature at 0°C.

-

Stir the reaction mixture for approximately 1 hour at room temperature.

-

Quench the reaction by carefully pouring the mixture into a saturated sodium bicarbonate solution.

-

Extract the organic layer, dry it over magnesium sulfate, and concentrate it in vacuo.

-

The crude product can be purified by recrystallization from a solvent like methanol or ether to yield this compound.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FT-IR) and FT-Raman spectra are recorded to identify the vibrational modes of the molecule.

-

UV-Vis Spectroscopy: Ultraviolet-Visible absorption spectra are obtained to study the electronic transitions within the molecule.

Theoretical Studies: A Comparative Approach

Molecular Geometry

The optimized molecular geometry of 4'-hydroxyacetophenone has been studied using DFT. The introduction of a bromine atom at the α-position of the acetophenone moiety is expected to influence bond lengths and angles. The C-Br bond length is anticipated to be around 1.94 Å. The presence of the bulky bromine atom may also induce slight changes in the dihedral angles of the side chain relative to the phenyl ring.

Table 2: Selected Theoretical Geometric Parameters (Estimated for this compound based on related compounds)

| Parameter | Bond/Angle | Theoretical Value (Estimated) |

| Bond Lengths (Å) | ||

| C-Br | ~1.94 | |

| C=O | ~1.22 | |

| C-C (ring average) | ~1.39 | |

| C-OH | ~1.36 | |

| Bond Angles (°) ** | ||

| C-C-Br | ~112 | |

| O=C-C | ~120 | |

| C-C-O (phenol) | ~118 | |

| Dihedral Angles (°) ** | ||

| C(ring)-C(ring)-C=O | ~0 or ~180 |

Note: These are estimated values and require dedicated computational studies for accurate determination.

Vibrational Analysis

Vibrational frequencies can be calculated using DFT and compared with experimental FT-IR and Raman spectra. The presence of the C-Br bond will introduce new vibrational modes, typically at lower frequencies.

Table 3: Key Vibrational Frequencies (Experimental and Theoretical for related compounds)

| Vibrational Mode | Experimental (cm⁻¹) (for 4'-hydroxyacetophenone) | Theoretical (cm⁻¹) (for related acetophenones) |

| O-H stretch | ~3300-3400 | ~3500 |

| C-H stretch (aromatic) | ~3000-3100 | ~3050-3150 |

| C=O stretch | ~1650-1680 | ~1670 |

| C-C stretch (ring) | ~1500-1600 | ~1500-1600 |

| C-Br stretch (estimated) | ~600-700 | ~650 |

Electronic Properties

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the reactivity of a molecule. The HOMO-LUMO energy gap provides insight into the molecule's stability and electronic transitions.

Table 4: Theoretical Electronic Properties (Estimated for this compound)

| Property | Theoretical Value (Estimated) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Note: These are estimated values based on related molecules and the electron-withdrawing effect of the bromine and carbonyl groups.

Molecular Interactions and Signaling Pathways

As an inhibitor of PTP1B, this compound plays a role in modulating cellular signaling pathways. PTP1B is a negative regulator of the insulin and leptin signaling pathways.[5][6][7][8] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.

References

- 1. researchgate.net [researchgate.net]

- 2. PTPN1 protein tyrosine phosphatase non-receptor type 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [The role of protein tyrosine phosphatase (PTP-1B) in insulin resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical intermediate and bioactive molecule. The document covers its historical context, synthesis, physicochemical properties, and significant applications in biomedical research, particularly as a protein tyrosine phosphatase (PTP) inhibitor. Detailed experimental protocols for its synthesis are provided, alongside quantitative data and visualizations of its mechanism of action and synthetic workflow. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more likely rooted in the broader history of organic chemistry, specifically the development of methods for the selective bromination of aromatic ketones. The synthesis of α-bromoacetophenones, in general, has been a subject of study for over a century, with early methods often employing harsh reagents like elemental bromine.

The likely route to the first synthesis of this compound would have been through the direct bromination of 4'-hydroxyacetophenone. This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone. Over time, synthetic methodologies have evolved to utilize milder and more selective brominating agents, such as N-bromosuccinimide (NBS) and pyridinium hydrobromide perbromide, to improve yields and reduce side products. The compound gained significant attention in the late 20th and early 21st centuries with the discovery of its potent inhibitory activity against protein tyrosine phosphatases, leading to its widespread use as a chemical probe in signal transduction research.

Physicochemical and Biological Properties

This compound is a pale beige solid at room temperature.[1] Its chemical structure features a hydroxyl group and a bromoacetyl group attached to a benzene ring. These functional groups contribute to its reactivity and biological activity.

Data Presentation: Physicochemical and Inhibitory Data

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Melting Point | 123-126 °C | [1][2] |

| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1][2] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 7.69 ± 0.15 | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |

| Appearance | Pale Beige Solid | [1][2] |

| PTP1B Kᵢ | 42 µM | [3][4] |

| SHP-1 Kᵢ | 43 µM | [2] |

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of this compound is the α-bromination of 4'-hydroxyacetophenone. Several variations of this reaction exist, differing primarily in the choice of brominating agent and solvent.

Experimental Protocol 1: Bromination using Bromine in Ether

This protocol describes a classic approach using elemental bromine.

Materials:

-

4-hydroxyacetophenone (15 g, 110 mmol)

-

Bromine (17.6 g, 110 mmol)

-

Ether (200 mL)

-

Saturated sodium bicarbonate solution (500 mL)

-

Magnesium sulfate

Procedure:

-

Dissolve 4-hydroxyacetophenone in ether in a flask and cool the solution to 0 °C.

-

Slowly add bromine dropwise to the cooled solution over a period of 20 minutes.

-

Stir the reaction mixture for 1 hour at 0 °C.

-

Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Recrystallize the crude product from ether to yield pure this compound (14.1 g).

Experimental Protocol 2: Bromination using Pyridinium Hydrobromide Perbromide in THF

This method employs a safer and more manageable brominating agent.

Materials:

-

4-hydroxyacetophenone

-

Pyridinium hydrobromide perbromide

-

Tetrahydrofuran (THF)

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 4-hydroxyacetophenone in THF at room temperature.

-

Add pyridinium hydrobromide perbromide to the solution in a portion-wise manner.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate solution) to consume any excess bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Mechanism of Action and Biological Significance

This compound is a well-characterized covalent inhibitor of protein tyrosine phosphatases (PTPs), with notable activity against PTP1B and SHP-1.[1][2] PTPs are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. The dysregulation of PTP activity is implicated in numerous diseases, including diabetes, obesity, and cancer.

The inhibitory mechanism of this compound involves the covalent modification of a critical cysteine residue within the active site of the PTP enzyme. The electrophilic α-carbon of the bromoacetyl group is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine. This results in the formation of a stable thioether bond, thereby irreversibly inactivating the enzyme.

PTP1B Signaling Pathway Inhibition

PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[5][6] By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B by compounds like this compound can enhance insulin sensitivity, making it a target of interest for the treatment of type 2 diabetes.

Caption: PTP1B signaling pathway and its inhibition.

Industrial and Research Applications

Beyond its role as a PTP inhibitor in biomedical research, this compound has industrial applications. It is utilized as a microbicide and microbistat, registered for use in inhibiting bacterial growth in papermaking chemicals and as a preservative in emulsion paints, adhesives, waxes, and polishes.[5] Its versatile chemical structure also makes it a valuable intermediate in the synthesis of other fine chemicals and pharmaceuticals.

Safety and Handling

This compound is a lachrymatory and hygroscopic compound, necessitating careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored in an inert atmosphere at 2-8°C.[1]

Conclusion

This compound is a compound of significant interest due to its dual role as a versatile chemical intermediate and a potent biological tool. While its precise historical discovery remains obscure, its synthesis via the bromination of 4'-hydroxyacetophenone is a well-established and efficient process. Its primary application in research as a covalent inhibitor of PTP1B and SHP-1 has provided valuable insights into cellular signaling pathways relevant to metabolic diseases and cancer. With its continued use in both academic and industrial settings, this compound is poised to remain a relevant and important molecule in the field of chemistry and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 2491-38-5 [m.chemicalbook.com]

- 3. This compound | 2491-38-5 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 2-bromo-4'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a valuable tool in biochemical research.[1] The synthesis involves the bromination of 4'-hydroxyacetophenone. This note outlines various established methods, summarizes key quantitative data, and provides a detailed experimental protocol for a common laboratory-scale synthesis.

Introduction

This compound, also known as 4-(bromoacetyl)phenol, is a significant chemical compound widely used in scientific research and industrial processes.[1] Its molecular formula is C8H7BrO2, with a molecular weight of 215.04 g/mol .[1] This compound serves as a crucial intermediate in the preparation of numerous pharmaceutical agents. Furthermore, it is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1, making it a valuable reagent for studying cellular signaling pathways implicated in metabolic disorders and cancer.[1][2] The synthesis of this compound is typically achieved through the selective bromination of the α-carbon of 4'-hydroxyacetophenone.

Data Presentation

The synthesis of this compound can be accomplished through various methods, each with distinct advantages in terms of yield, purity, and reaction conditions. Below is a summary of quantitative data from several reported protocols.

| Starting Material (4-hydroxyacetophenone) | Brominating Agent | Solvent(s) | Catalyst/Additive | Reaction Temperature | Reaction Time | Yield | Purity | Melting Point (°C) | Reference |

| 136.2 g (1.0 mol) | Bromine (159.8 g, 1.0 mol) | Ethyl acetate / Chloroform | Aluminum chloride (1.2 g) | 21.4°C | 8.5 hours (addition) | - | 95% | - | [3] |

| 15 g (110 mmol) | Bromine (17.6 g, 110 mmol) | Ether (200 mL) | - | 0°C | 1 hour | 59.6% | - | - | [4] |

| 10 mmol | N-Bromosuccinimide (12 mmol) | Methanol (20 mL) | Neutral Al2O3 (10% w/w) | Reflux | - | 94% (nuclear bromination) | - | - | [5] |

| 5 mmol | Bromine (5 mmol) | Acetic acid (30 mL) | - | Reflux | 2 hours | 61% | - | 117-119 | [6] |

| - | Pyridinium hydrobromide perbromide | Tetrahydrofuran (THF) | - | Room Temperature | 3 hours | - | - | - | [1][2] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using bromine in diethyl ether, a common and effective laboratory procedure.[4]

Materials:

-

4-hydroxyacetophenone

-

Bromine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.

-

Bromination: Cool the solution to 0°C using an ice bath. While maintaining the temperature, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Recrystallize the crude product from diethyl ether to afford pure 2-bromo-1-(4-hydroxyphenyl)ethanone.[4]

Characterization: The final product is a pale beige solid.[1]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2491-38-5 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis routes of 2-Bromo-1-(4-hydroxyphenyl)ethanone [benchchem.com]

- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. This compound 2491-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 4-hydroxyacetophenone is a critical transformation in organic synthesis, yielding precursors for a wide array of biologically active molecules and pharmaceutical intermediates. The hydroxyl and acetyl groups on the aromatic ring direct the electrophilic substitution of bromine to specific positions, primarily the α-position of the acetyl group or the aromatic ring itself (nuclear bromination). The regioselectivity of the reaction is highly dependent on the choice of brominating agent, solvent, and catalyst. This document provides detailed protocols for achieving both α-bromination and nuclear bromination of 4-hydroxyacetophenone, along with a summary of reaction conditions and yields.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 4-hydroxyacetophenone is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, which increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[1][2] The acetyl group, being a deactivating group, directs incoming electrophiles to the meta position. The interplay of these two substituents governs the position of bromination. In aqueous solutions, phenol can ionize to the more reactive phenoxide ion, further enhancing the rate of electrophilic substitution.[3]

Experimental Protocols

Protocol 1: α-Bromination using Bromine in Ether

This protocol describes the selective bromination at the α-position of the acetyl group to yield 2-bromo-1-(4-hydroxyphenyl)ethanone.[4]

Materials:

-

4-hydroxyacetophenone

-

Bromine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine (17.6 g, 110 mmol) dropwise over 20 minutes while stirring.

-

Continue stirring the reaction mixture at 0°C for 1 hour.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate and concentrate it in vacuo.

-

Recrystallize the crude product from ether to obtain pure 2-bromo-1-(4-hydroxyphenyl)ethanone.

Protocol 2: α-Bromination using Bromine in Ethyl Acetate and Chloroform

This method also targets the α-position, employing a different solvent system and a catalytic amount of aluminum chloride.[5]

Materials:

-

4-hydroxyacetophenone

-

Bromine

-

Ethyl acetate

-

Chloroform

-

Aluminum chloride

-

Toluene

-

Carbon

-

Celite

Procedure:

-

Dissolve 4-hydroxyacetophenone (136.2 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 200 mL of chloroform.

-